molecular formula C7H15N3O2 B103619 Indospicine CAS No. 16377-00-7

Indospicine

Cat. No.: B103619
CAS No.: 16377-00-7
M. Wt: 173.21 g/mol
InChI Key: SILQDLDAWPQMEL-YFKPBYRVSA-N
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Description

Indospicine is a non-proteinogenic amino acid found in certain species of the Indigofera plant. It is structurally similar to arginine but contains an amidine group instead of the guanidine group found in arginine. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indospicine can be synthesized from L-homoserine lactone through a series of chemical reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .

Industrial Production Methods:

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details are limited.

    Substitution: The compound can participate in substitution reactions, particularly involving its amino and amidine groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.

    Reducing Agents: Reducing agents such as sodium borohydride can be employed.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Indospicine has several applications in scientific research:

Mechanism of Action

Indospicine exerts its toxic effects primarily by inhibiting arginase, an enzyme involved in the urea cycle. This inhibition leads to the accumulation of ammonia and other toxic metabolites in the liver, causing hepatotoxicity. The compound also interferes with protein synthesis by competing with arginine, further contributing to its toxic effects .

Comparison with Similar Compounds

    Arginine: Structurally similar but contains a guanidine group instead of an amidine group.

    Canavanine: Another toxic amino acid found in certain legumes, similar in its ability to interfere with protein synthesis.

Uniqueness: Indospicine is unique due to its specific amidine group, which is not commonly found in naturally occurring amino acids. This structural feature contributes to its distinct toxicological profile and its ability to inhibit arginase .

Properties

IUPAC Name

(2S)-2,7-diamino-7-iminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILQDLDAWPQMEL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=N)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=N)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167659
Record name Indospicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16377-00-7
Record name Indospicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16377-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indospicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indospicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOSPICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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